4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a tert-butyl group, a chlorine atom, and a pyrrolidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving suitable precursors such as amidines and β-diketones.
Introduction of Substituents: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides. The chlorine atom can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride. The pyrrolidin-1-yl group can be introduced through nucleophilic substitution reactions using pyrrolidine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of oxidized derivatives such as pyrimidine N-oxides.
Reduction: Formation of reduced derivatives such as pyrimidine amines.
Substitution: Formation of substituted pyrimidines with various functional groups.
Scientific Research Applications
4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and oncological pathways.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The pyrrolidin-1-yl group can enhance binding affinity to these targets, while the tert-butyl and chlorine substituents can modulate the compound’s pharmacokinetic properties. The compound may exert its effects through inhibition or activation of specific signaling pathways, leading to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyl)-6-chloro-2-(morpholin-4-yl)pyrimidine: Similar structure with a morpholine ring instead of a pyrrolidine ring.
4-(tert-Butyl)-6-chloro-2-(piperidin-1-yl)pyrimidine: Similar structure with a piperidine ring instead of a pyrrolidine ring.
4-(tert-Butyl)-6-chloro-2-(azepan-1-yl)pyrimidine: Similar structure with an azepane ring instead of a pyrrolidine ring.
Uniqueness
4-(tert-Butyl)-6-chloro-2-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of the pyrrolidin-1-yl group, which can impart distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence the compound’s biological activity and its suitability for specific applications in medicinal chemistry and other fields.
Properties
IUPAC Name |
4-tert-butyl-6-chloro-2-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3/c1-12(2,3)9-8-10(13)15-11(14-9)16-6-4-5-7-16/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGKRRLOVIQNTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)N2CCCC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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